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molecular formula C7H11NO7P2 B001250 Risedronic Acid CAS No. 105462-24-6

Risedronic Acid

Cat. No. B001250
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
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Patent
US08076483B2

Procedure details

3-Pyridine acetic acid (25 g) in 500 ml of chlorobenzene added to phosphorous acid (35.5 g). The reaction mixture was heated up to 85-90° C. To the reaction mixture phosphorous trichloride (58.97 g) was added slowly to obtain a yellowish rigid, thick mass. The reaction mass was cooled to ambient temperature. The solvent was decanted. Demineralized water (200 ml) was added to the reaction mass and refluxed azeotropically, to remove residual chlorobenzene. Filtered through hyflo bed while hot, washed with hot demineralized water. The reaction mass was cooled to 0-5° C., stirred for 1.0 hour, filtered the solid and washed to get risedronic acid (30.0 g, yield 58%) having purity of 83.98% by HPLC.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
58.97 g
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=O)[CH:2]=1.[P:11]([OH:14])([OH:13])[OH:12].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[CH:5]1[CH:6]=[N:1][CH:2]=[C:3]([CH2:7][C:8]([P:11]([OH:14])([OH:13])=[O:12])([P:11]([OH:14])([OH:13])=[O:12])[OH:10])[CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)O
Name
Quantity
35.5 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
58.97 g
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a yellowish rigid, thick mass
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
ADDITION
Type
ADDITION
Details
Demineralized water (200 ml) was added to the reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
refluxed azeotropically
CUSTOM
Type
CUSTOM
Details
to remove residual chlorobenzene
FILTRATION
Type
FILTRATION
Details
Filtered through hyflo bed while hot,
WASH
Type
WASH
Details
washed with hot demineralized water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered the solid
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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